1-Nonyl-3-phenylcyclopent-3-enamine
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Overview
Description
1-Nonyl-3-phenylcyclopent-3-enamine is an organic compound with the molecular formula C20H31N. It is a member of the enamine family, characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a nonyl group, a phenyl group, and a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nonyl-3-phenylcyclopent-3-enamine typically involves the condensation of a ketone or aldehyde with a secondary amine. One common method is the reaction of 1-nonylcyclopentanone with aniline under acidic conditions to form the enamine. The reaction is usually carried out in a solvent such as benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-3-phenylcyclopent-3-enamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enamine back to the corresponding amine.
Substitution: The enamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted enamines.
Scientific Research Applications
1-Nonyl-3-phenylcyclopent-3-enamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nonyl-3-phenylcyclopent-3-enamine involves its ability to act as a nucleophile due to the electron-rich nitrogen atom. This allows it to participate in various chemical reactions, such as the Stork enamine reaction, where it adds to α, β-unsaturated carbonyl compounds. The enamine formation and subsequent reactions are facilitated by the resonance stabilization of the nitrogen lone pair with the double bond .
Comparison with Similar Compounds
- 1-Nonyl-3-phenylcyclopent-3-enone
- 1-Nonyl-3-phenylcyclopent-3-ol
- 1-Nonyl-3-phenylcyclopent-3-imine
Uniqueness: 1-Nonyl-3-phenylcyclopent-3-enamine is unique due to its enamine structure, which imparts distinct reactivity compared to its ketone, alcohol, and imine analogs. The presence of the enamine functional group allows for specific nucleophilic addition reactions that are not possible with the other compounds .
Properties
Molecular Formula |
C20H31N |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-nonyl-3-phenylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-11-15-20(21)16-14-19(17-20)18-12-9-8-10-13-18/h8-10,12-14H,2-7,11,15-17,21H2,1H3 |
InChI Key |
MESAHBXJZPBVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CC=C(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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